molecular formula C8H14FN B8230109 3-Fluoro-9-azabicyclo[3.3.1]nonane

3-Fluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B8230109
M. Wt: 143.20 g/mol
InChI Key: ZELMZWZXYGWLCK-UHFFFAOYSA-N
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Description

3-Fluoro-9-azabicyclo[3.3.1]nonane: is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-9-azabicyclo[3.3.1]nonane typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with a fluorinating agent. One common method includes the use of hydrogen fluoride or other fluorinating reagents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are often employed to ensure the efficient production of the compound .

Mechanism of Action

The mechanism of action of 3-Fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMZWZXYGWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-9-azabicyclo[3.3.1]nonane
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3-Fluoro-9-azabicyclo[3.3.1]nonane
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3-Fluoro-9-azabicyclo[3.3.1]nonane
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3-Fluoro-9-azabicyclo[3.3.1]nonane
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Reactant of Route 6
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